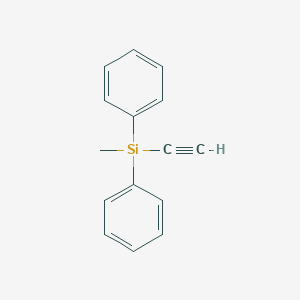

(Methyldiphenylsilyl)acetylene

Description

Strategic Utility of Silylalkynes as Building Blocks in Organic Synthesis

Silylalkynes serve as versatile and highly valuable building blocks in the construction of complex molecular architectures. Their strategic utility stems from several key features of the silyl (B83357) group, which acts as a temporary placeholder or a reactive handle. The silicon-carbon bond to the alkyne is sufficiently stable to withstand many reaction conditions, yet it can be selectively cleaved or transformed when desired. univpancasila.ac.id

The presence of the silyl group offers distinct advantages:

Activation and Regiocontrol: The silyl group can influence the regioselectivity of additions across the alkyne, directing incoming reagents to a specific carbon atom. This control is crucial in multi-step syntheses where precise molecular assembly is required.

Stabilization: Silyl groups can stabilize adjacent reactive intermediates, such as carbocations, facilitating reactions that might otherwise be difficult to achieve. gelest.com

Versatile Transformations: The silyl group can be readily replaced by a proton (protodesilylation), halogens (halodesilylation), or other functional groups, making silylalkynes precursors to terminal alkynes or functionalized vinylsilanes and vinyl iodides, which are important substrates for cross-coupling reactions. gelest.com

Enhanced Solubility and Handling: The lipophilic nature of many silyl groups can improve the solubility of the alkyne in organic solvents, simplifying reaction setup and purification.

These attributes have led to the widespread use of silylalkynes in the synthesis of natural products, pharmaceuticals, agrochemicals, and advanced materials. mdpi.com Their ability to participate in a diverse range of reactions, including cycloadditions, coupling reactions (like the Sonogashira coupling), and hydrosilylation, underscores their importance as foundational synthons in organic chemistry. gelest.comorganic-chemistry.org

Positioning of (Methyldiphenylsilyl)acetylene within Contemporary Organosilicon Research

Within the broad class of silylalkynes, this compound, also known as ethynyl(methyl)diphenylsilane, holds a significant position. Its structure features a methyldiphenylsilyl group attached to an acetylene (B1199291) moiety, which confers a unique combination of steric and electronic properties. The presence of the two phenyl groups and one methyl group on the silicon atom provides a balance of steric bulk and electronic influence that distinguishes it from simpler analogs like trimethylsilylacetylene (B32187).

Key characteristics and research areas involving this compound include:

Enhanced Thermal Stability: The methyldiphenylsilyl group contributes to increased thermal stability compared to many other silylacetylenes, making it suitable for reactions conducted at elevated temperatures.

Unique Reactivity: Its specific steric and electronic nature modifies the reactivity of the attached acetylene, influencing the outcomes of reactions. It is a valuable substrate in catalytic hydrosilylation, polymerization processes, and coordination chemistry.

Synthesis of Heterocycles: A notable application is its use in [2+3] cycloaddition reactions with nitrile oxides to synthesize diphenylmethylsilyl-substituted isoxazoles, which are of interest in medicinal chemistry. sigmaaldrich.comsigmaaldrich.com

Formation of Strained Ring Systems: Research has shown its utility in the thermal reactions with acylpolysilanes to form highly strained silacyclopropenes, which are valuable synthetic intermediates. acs.orgconsensus.app

The synthesis of this compound is typically achieved through the reaction of an acetylide, such as ethynylmagnesium chloride, with chloromethyldiphenylsilane. This method provides good yields and high purity, making the compound accessible for research and development.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

|---|---|---|

| CAS Number | 17156-65-9 | sigmaaldrich.com |

| Molecular Formula | C₁₅H₁₄Si | echemi.com |

| Molecular Weight | 222.36 g/mol | sigmaaldrich.com |

| Form | Liquid | sigmaaldrich.comsigmaaldrich.com |

| Boiling Point | 86 °C at 0.05 mmHg | sigmaaldrich.comcodchem.com |

| Density | 1.01 g/mL at 25 °C | sigmaaldrich.comcodchem.com |

| Refractive Index | n20/D 1.575 | sigmaaldrich.comcodchem.com |

Table 2: Key Research Applications of this compound

| Application Area | Description | Reference(s) |

|---|---|---|

| Heterocyclic Synthesis | Used as a reactant in [2+3] cycloaddition reactions with nitrile oxides to form substituted isoxazoles. | sigmaaldrich.comsigmaaldrich.com |

| Organometallic Chemistry | Employed in the synthesis of strained silacyclopropenes through thermal reactions with acylpolysilanes. | acs.orgconsensus.app |

| Polymer Chemistry | Serves as a monomer or building block in polymerization reactions. | |

| Catalysis | Utilized as a substrate in catalytic hydrosilylation and coordination chemistry studies. |

| General Organic Synthesis | Acts as a versatile building block for constructing complex organic molecules. | |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethynyl-methyl-diphenylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14Si/c1-3-16(2,14-10-6-4-7-11-14)15-12-8-5-9-13-15/h1,4-13H,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSXNZQAPLNNSCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C#C)(C1=CC=CC=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201277204 | |

| Record name | 1,1′-(Ethynylmethylsilylene)bis[benzene] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201277204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17156-65-9 | |

| Record name | 1,1′-(Ethynylmethylsilylene)bis[benzene] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17156-65-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1′-(Ethynylmethylsilylene)bis[benzene] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201277204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies Employing Methyldiphenylsilyl Acetylene

Mechanistic Investigations of Silacyclopropene Formation

The synthesis of silacyclopropenes, highly strained three-membered rings containing a silicon atom, has been a subject of significant research interest. (Methyldiphenylsilyl)acetylene has been employed as a key substrate in mechanistic studies aimed at elucidating the pathways leading to these intriguing molecules.

The cothermolysis of acylpolysilanes with bis(silyl)acetylenes provides a thermal route to silacyclopropenes. Specifically, the reaction of pivaloyl- and adamantoyltris(trimethylsilyl)silane with bisthis compound has been shown to yield the corresponding silacyclopropene adducts. acs.orgconsensus.appresearchgate.net The generally accepted mechanism for this transformation involves the initial thermal decomposition of the acylpolysilane to generate a transient silene intermediate.

Two primary mechanistic pathways have been proposed for the subsequent reaction of the silene with the acetylene (B1199291). The first involves a [2+2] cycloaddition of the silene to the acetylene, forming a silacyclobutene (B14315791) intermediate. This intermediate is unstable under the reaction conditions and is thought to isomerize to the more stable silacyclopropene product. acs.orgconsensus.appresearchgate.net

An alternative mechanism that has been considered, particularly based on theoretical calculations for related systems, involves a rearrangement of the silene to a silylene. This silylene species could then undergo a [2+1] cycloaddition with the acetylene to directly afford the silacyclopropene ring system.

Table 1: Cothermolysis Reactions for Silacyclopropene Formation

| Acylpolysilane Precursor | Acetylene Reactant | Proposed Intermediate(s) | Final Product |

| Pivaloyltris(trimethylsilyl)silane | Bisthis compound | Silene, Silacyclobutene | Silacyclopropene |

| Adamantoyltris(trimethylsilyl)silane | Bisthis compound | Silene, Silacyclobutene | Silacyclopropene |

The cycloaddition of silenes to bis(silyl)acetylenes is a critical step in the formation of silacyclopropenes. The reactivity in these pathways is governed by both steric and electronic factors of the substituents on the silene and the acetylene. In the context of the [2+2] cycloaddition pathway, the reaction proceeds through a biradical intermediate.

The stability of this biradical intermediate and the activation energy of the cycloaddition are influenced by the nature of the silyl (B83357) groups on the acetylene. Bulky substituents can sterically hinder the approach of the reactants, potentially disfavoring the reaction. Conversely, the silyl groups can also electronically stabilize the biradical intermediate. Following the initial cycloaddition, the resulting silacyclobutene can undergo further thermal rearrangement.

Cycloaddition Chemistry of this compound

This compound is a versatile partner in cycloaddition reactions, leading to the formation of various heterocyclic frameworks. The silyl group plays a crucial role in directing the regioselectivity and can be further functionalized in the resulting products.

This compound participates in [2+3] cycloaddition reactions with 1,3-dipoles, such as nitrile oxides. These reactions are a powerful tool for the construction of five-membered heterocyclic rings. The stereoselectivity of these cycloadditions is a key aspect, often influenced by the reaction conditions and the nature of the substituents on both the acetylene and the nitrile oxide. rsc.orgchempedia.infonih.govmdpi.com While specific studies on the stereoselectivity with this compound are not extensively detailed in the provided context, general principles suggest that the bulky methyldiphenylsilyl group can exert significant steric influence, potentially leading to high diastereoselectivity in the formation of the cycloadducts. rsc.org

A significant application of the [2+3] cycloaddition chemistry of this compound is the synthesis of isoxazoles. The reaction of this compound with in situ generated nitrile oxides affords diphenylmethylsilyl-substituted isoxazoles. nih.govmdpi.comresearchgate.net This reaction typically proceeds under mild conditions and provides a direct route to these important heterocyclic compounds, which are prevalent in medicinal chemistry. nih.gov The silyl group in the resulting isoxazole (B147169) can be retained or subsequently transformed, offering a handle for further synthetic modifications.

Table 2: Synthesis of Isoxazoles via [2+3] Cycloaddition

| Acetylene Reactant | Dipole | Reaction Type | Product Class |

| This compound | Nitrile Oxides | [2+3] Cycloaddition | Diphenylmethylsilyl-substituted isoxazoles |

Utility in Transition Metal-Catalyzed Coupling Reactions

Alkynylsilanes, including this compound, are important building blocks in transition metal-catalyzed cross-coupling reactions. The silyl group can serve as a protecting group for the terminal alkyne or can be activated for coupling, providing synthetic versatility.

In Sonogashira coupling reactions, which form carbon-carbon bonds between terminal alkynes and aryl or vinyl halides, the silyl group in an alkynylsilane typically remains intact under standard palladium-copper co-catalyzed conditions. gelest.comlibretexts.orgwikipedia.org This allows for the selective reaction of a terminal alkyne in the presence of a silyl-protected alkyne. However, under modified, copper-free conditions, or with specific activators, the C-Si bond can be cleaved and participate in the coupling, leading to the formation of unsymmetrical diarylacetylenes. mdpi.org

Similarly, in Stille and Suzuki coupling reactions, which involve organotin and organoboron reagents, respectively, alkynylsilanes can be valuable partners. wikipedia.orgorganic-chemistry.orgopenochem.orgresearchgate.netlibretexts.orgmdpi.comnih.gov While direct coupling of the C-Si bond in this compound in these reactions is less common without specific activation, its use as a precursor to other organometallic reagents or as a protected alkyne is a viable synthetic strategy. The bulky and electronically distinct methyldiphenylsilyl group can influence the reactivity and selectivity of these coupling reactions.

Reactivity Profiles and Transformation Pathways of Methyldiphenylsilyl Acetylene Derivatives

Chemical Transformations of Silacyclopropene Intermediates

Silacyclopropenes, generated from acetylenic precursors, are key intermediates that unlock diverse chemical transformations. Their high ring strain makes them susceptible to rearrangements and additions, leading to more stable isomeric forms or larger cyclic systems.

The thermal generation of silacyclopropenes from bis(silyl)acetylenes is a significant pathway for their formation. The cothermolysis of acylpolysilanes, such as pivaloyl- and adamantoyltris(trimethylsilyl)silane, with bis(methyldiphenylsilyl)acetylene results in the formation of the corresponding silacyclopropene adducts. consensus.appacs.org The proposed mechanism involves the thermal generation of a silene from the acylpolysilane, which then undergoes a [2+2] cycloaddition with the acetylene (B1199291). This initial cycloadduct is unstable and isomerizes to the more stable silacyclopropene structure. consensus.appacs.org

While stable under certain conditions, these silacyclopropenes can undergo further thermal rearrangement. In related systems, such as those derived from 1,2-bis(trimethylsilyl)acetylene, thermal treatment can induce a 1,2-trimethylsilyl shift to yield a ring-opened product, [bis(trimethylsilyl)phenylsilyl]trimethylsilylacetylene. researchgate.net This indicates a potential pathway for isomerization in silyl-substituted silacyclopropenes.

Table 1: Thermal Generation of Silacyclopropenes

| Precursor 1 (Acylpolysilane) | Precursor 2 (Acetylene) | Intermediate | Product | Citation |

| Pivaloyltris(trimethylsilyl)silane | Bisthis compound | [2+2] Cycloadduct | Silacyclopropene derivative | consensus.appacs.org |

| Adamantoyltris(trimethylsilyl)silane | Bisthis compound | [2+2] Cycloadduct | Silacyclopropene derivative | consensus.appacs.org |

Photolysis provides an alternative pathway for the isomerization of silacyclopropene rings. Research on silacyclopropenes derived from monosubstituted acetylenes has shown that they can undergo photochemical isomerization. researchgate.net This process can proceed via a 1,2-hydrogen shift within the silacyclopropene ring, leading to the formation of disilanylacetylene derivatives. researchgate.net A similar rearrangement involving a 1,2-trimethylsilyl shift has also been observed in photochemical processes, mirroring thermal rearrangement pathways. researchgate.net

Table 2: Isomerization Pathways of Silacyclopropene Intermediates

| Process | Reactant | Transformation | Product Type | Citation |

| Thermal | Silacyclopropene from bis(trimethylsilyl)acetylene (B126346) | 1,2-trimethylsilyl shift | Ring-opened acetylene | researchgate.net |

| Photochemical | Silacyclopropene from monosubstituted acetylene | 1,2-hydrogen shift | Disilanylacetylene | researchgate.net |

Silacyclopropene intermediates readily react with external trapping agents. A notable example is their reaction with dienes. The thermolysis of a silacyclopropene, formed from pivaloyltris(trimethylsilyl)silane and bis(trimethylsilyl)acetylene, in the presence of 2,3-dimethyl-1,3-butadiene (B165502) leads to the formation of a 3,4-dimethyl-1-silacyclopent-3-ene derivative. consensus.appacs.org This reaction represents a formal [3+2] cycloaddition where the silacyclopropene acts as a three-membered ring synthon.

Furthermore, reactions can be catalyzed by transition metals. For instance, treatment of silacyclopropenes with a catalytic amount of hexacarbonyltungsten(0) can generate silylenes, which can then be efficiently trapped by reagents like 2,3-dimethyl-1,3-butadiene or diphenylacetylene (B1204595). epa.gov

Annulation and Cyclization Reactions to Silicon-Containing Ring Systems

The reactivity of this compound and its derived silacyclopropenes is pivotal in the synthesis of larger, more complex silicon-containing heterocyclic systems through annulation and cyclization reactions.

Silacyclobutene (B14315791) derivatives, four-membered silicon-containing rings, can be synthesized from acetylenic precursors. Nickel-catalyzed reactions involving silacyclopropenes (generated photochemically from phenylethynylpolysilanes) and phenyl(silyl)acetylenes have been shown to afford silacyclobutene structures. researchgate.net Another relevant synthesis involves the cothermolysis of acylpolysilanes with monosilyl-substituted acetylenes, which directly yields silacyclobutene derivatives. These reactions highlight pathways where acetylenic units are expanded into four-membered rings.

The synthesis of five-membered silacyclopentene rings can be achieved directly from silacyclopropene intermediates. As detailed previously (Section 3.1.3), the thermal reaction between a silacyclopropene and a conjugated diene like 2,3-dimethyl-1,3-butadiene serves as an effective method for constructing a silacyclopentene skeleton. consensus.appacs.org This transformation proceeds via the cleavage of the silacyclopropene ring and subsequent cycloaddition with the diene, providing a straightforward route to these five-membered heterocyclic compounds.

Rhodium-Catalyzed Intramolecular Trans-Bis-Silylation for Thiophene-Fused Siloles

The synthesis of thiophene-fused siloles can be achieved through a rhodium-catalyzed intramolecular trans-bis-silylation of specific silyl-acetylene derivatives. researchgate.netmdpi.com This reaction represents a significant advancement in the synthesis of organosilicon compounds, particularly silole derivatives, which are recognized for their potential in electronic and photophysical applications due to their unique properties. mdpi.comresearchgate.net

In a key study, 3-ethynyl-2-pentamethyldisilanylthiophene derivatives were used as substrates. researchgate.net When these compounds are heated to 110 °C in the presence of a rhodium complex catalyst, they undergo a cyclization reaction to yield thiophene-fused siloles. researchgate.netmdpi.com This transformation is characterized by the intramolecular addition of a silicon-silicon bond across the carbon-carbon triple bond in a trans fashion. researchgate.netrsc.org The use of a rhodium(I) catalyst is crucial for this specific stereochemical outcome. rsc.org

The reaction of various substituted 3-ethynyl-2-pentamethyldisilanylthiophene derivatives has been explored. For instance, the reaction of 2-(1,1,2,2,2-pentamethyldisilanyl)-3-(p-tolylethynyl)thiophene using a catalytic amount of [RhCl(nbd)]₂ (nbd = norborna-2,5-diene) afforded the corresponding thiophene-fused silole in a 30% yield. mdpi.com A similar reaction with the m-tolyl substituted derivative resulted in a 16% isolated yield of the product. mdpi.com The mechanism of this transformation has been investigated using density functional theory (DFT) calculations to provide a deeper understanding of the reaction pathway. researchgate.netmdpi.com

This method is a novel approach for synthesizing siloles with condensed thiophene (B33073) rings, marking the first report of such a synthesis via transition-metal-catalyzed bis-silylation reactions. mdpi.com

Table 1: Rhodium-Catalyzed Synthesis of Thiophene-Fused Siloles

| Substrate | Catalyst | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 2-(1,1,2,2,2-pentamethyldisilanyl)-3-(p-tolylethynyl)thiophene | [RhCl(nbd)]₂ | 6,6-dimethyl-5-(p-tolyl)-4-(trimethylsilyl)-6H-silolo[2,3-b]thiophene | 30 | mdpi.com |

| 2-(1,1,2,2,2-pentamethyldisilanyl)-3-(m-tolylethynyl)thiophene | [RhCl(nbd)]₂ | 6,6-dimethyl-5-(m-tolyl)-4-(trimethylsilyl)-6H-silolo[2,3-b]thiophene | 16 | mdpi.com |

Rearrangement Dynamics in Silyl-Substituted Acetylene Systems

Sigmatropic Rearrangements (e.g., 1,2-Silyl Shifts)

Sigmatropic rearrangements are intramolecular pericyclic reactions where a sigma bond migrates across a conjugated π-electron system. libretexts.orgstereoelectronics.org In organosilicon chemistry, the migration of a silyl (B83357) group is a well-documented phenomenon, often referred to as a silyl shift. These rearrangements can occur under thermal or photochemical conditions, and their feasibility is governed by orbital symmetry rules. libretexts.org

A common type of sigmatropic rearrangement is the researchgate.netCurrent time information in Bangalore, IN.-shift. An example in a related system involves the reaction of lithium dienolates with triorganosilyl electrophiles, which initially occurs at the oxygen atom. cdnsciencepub.com This is followed by a thermal O → C researchgate.netCurrent time information in Bangalore, IN.-sigmatropic rearrangement of the silicon atom to afford γ-silylated products. cdnsciencepub.com This migration highlights the mobility of silyl groups in conjugated systems.

While thermal mdpi.comCurrent time information in Bangalore, IN. hydrogen shifts are typically forbidden by orbital symmetry rules, silyl groups are known to undergo such migrations more readily. The greater length of the carbon-silicon bond compared to a carbon-hydrogen bond reduces the steric constraints in the transition state, making otherwise difficult rearrangements possible. The stabilization of a positive charge on a carbon atom beta to a silicon atom, known as the β-silyl effect, can also influence the pathways of rearrangements involving cationic intermediates that may be generated from silyl-substituted alkynes. uniroma1.it

Valence Isomerization Studies in Disilacyclic Compounds

Valence isomers are constitutional isomers that can interconvert through pericyclic reactions. wikipedia.org This type of isomerism is well-known in carbon-based systems, such as the relationship between benzene (B151609) and its valence isomers like Dewar benzene and prismane. wikipedia.org

In the context of organosilicon chemistry, disilacyclic compounds can also exhibit valence isomerization, where the compound rearranges into a different cyclic structure with the same molecular formula. These transformations often involve the concerted reorganization of sigma and pi bonds.

Studies on related disilicon compounds provide insight into these dynamics. For example, a PMe₃-stabilized diborene, a cyclic compound containing a boron-boron double bond, has been shown to undergo a thermal rearrangement to a gem-diborene. researchgate.net This type of isomerization, involving the migration of groups within a cyclic framework containing heteroatoms, is analogous to valence isomerization. The reactivity of silyl acetylenes, such as bis(trimethylsilyl)acetylene, with metal complexes can also lead to significant molecular rearrangements and the formation of novel, complex cyclic structures, demonstrating the propensity of these systems to undergo skeletal transformations. acs.org

Structural Elucidation and Reactivity of Products Derived from Methyldiphenylsilyl Acetylene

Spectroscopic Characterization of Silacyclopropene Adducts

The cothermolysis of acylpolysilanes with bis(methyldiphenylsilyl)acetylene yields silacyclopropene adducts. consensus.app This reaction proceeds through the thermal formation of silenes from acylpolysilanes, which then undergo a [2+2] cycloaddition with the bis(silyl)acetylene. Subsequent isomerization and ring contraction lead to the final silacyclopropene structure. These highly strained silicon compounds are surprisingly stable towards air and moisture, allowing for their isolation via column chromatography.

Spectroscopic methods are essential for the structural elucidation of these complex molecules. Mass spectrometry confirms the molecular weights of the parent ions and shows fragments corresponding to silylenes. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide detailed information about the bonding and atomic arrangement within the silacyclopropene ring and its substituents. For instance, the QUAT NMR spectrum of a related silacyclopropene showed characteristic resonances confirming the proposed structure.

Table 1: Spectroscopic Data for a Representative Silacyclopropene Adduct

| Spectroscopic Technique | Observed Features | Interpretation |

| Mass Spectrometry (MS) | Parent ion peak corresponding to the calculated molecular weight. | Confirms the formation of the 1:1 adduct. |

| Fragment ion corresponding to the mass of a silylene. | Indicates a potential fragmentation pathway involving the extrusion of a silylene. | |

| ¹H NMR Spectroscopy | Resonances for methyl and phenyl protons on the silicon atoms. | Confirms the presence of the methyldiphenylsilyl groups. |

| ¹³C NMR Spectroscopy | Signals for the sp² hybridized carbons of the silacyclopropene ring. | Elucidates the three-membered ring structure. |

| Resonances for the carbons of the phenyl and methyl groups. | Provides further structural confirmation of the substituents. | |

| ²⁹Si NMR Spectroscopy | Characteristic chemical shifts for the silicon atoms in the strained ring and in the silyl (B83357) substituents. | Distinguishes between the different silicon environments within the molecule. researchgate.net |

| Infrared (IR) Spectroscopy | C=C stretching vibration of the silacyclopropene ring. | Confirms the presence of the double bond within the three-membered ring. |

Chemical Properties of Diphenylmethylsilyl-Substituted Isoxazoles

Diphenylmethylsilyl-substituted isoxazoles can be synthesized through the [2+3]-dipolar cycloaddition of nitrile oxides with this compound. scispace.comsigmaaldrich.com This reaction is a versatile method for creating a variety of substituted isoxazoles. scispace.com Isoxazoles are five-membered aromatic heterocyclic compounds containing adjacent nitrogen and oxygen atoms. chemicalbook.comnih.gov Their aromaticity lends them considerable stability, though the N-O bond is a point of potential reactivity, for instance, in catalytic hydrogenation which can lead to ring cleavage. clockss.org

The chemical properties of these silyl-substituted isoxazoles are influenced by both the aromatic isoxazole (B147169) core and the diphenylmethylsilyl substituent. The isoxazole ring itself is generally stable to oxidizing agents, acids, and bases. clockss.org Electrophilic substitution reactions on the isoxazole ring are possible. chemicalbook.comclockss.org Research has also been conducted into the biological properties of these compounds, with some diphenylmethylsilyl-substituted isoxazoles showing moderate cytotoxicity against certain cell lines. scispace.comresearchgate.net For example, 3-methyl-5-diphenylmethylsilylisoxazole has been noted for its activity level. researchgate.net

Table 2: Synthesis of Diphenylmethylsilyl-Substituted Isoxazoles

| Reactants | Reaction Type | Conditions | Product |

| This compound, Nitrile Oxides | [2+3] Dipolar Cycloaddition | Not specified in detail in the provided search results. | Diphenylmethylsilyl-substituted isoxazoles. scispace.comsigmaaldrich.com |

Reactivity of Formed Silacyclobutene (B14315791) and Silacyclopentene Derivatives

Silacyclobutene and silacyclopentene derivatives can be formed from reactions involving silylacetylenes. The cothermolysis of certain acylpolysilanes with monosilyl-substituted acetylenes can produce silacyclobutenes. These four-membered rings can subsequently undergo thermal isomerization to form ring-opened allene (B1206475) derivatives.

A key reaction for forming silacyclopentene derivatives is the thermolysis of silacyclopropenes in the presence of a 1,3-diene. consensus.app For instance, the silacyclopropene formed from pivaloyltris(trimethylsilyl)silane and bis(trimethylsilyl)acetylene (B126346) reacts with 2,3-dimethyl-1,3-butadiene (B165502) to yield a 3,4-dimethyl-1-silacyclopent-3-ene derivative. consensus.app This reaction is understood as a formal 1,4-addition of a silylene, transiently extruded from the silacyclopropene, to the diene. The reactivity of these cyclic organosilicon compounds demonstrates their utility as intermediates in the synthesis of more complex structures.

Advanced Materials and Polymer Precursors from Silylated Acetylenes

Silylated acetylenes, including this compound and its analogs, are highly valuable building blocks in materials science for creating polymers with unique electronic and geometric properties. caltech.edu They serve as precursors for a range of advanced materials, particularly conjugated polymers which are of interest for their optoelectronic applications. caltech.edunih.gov

One significant class of polymers derived from these precursors is poly(phenylene ethynylene)s (PPEs). High molecular weight PPEs can be synthesized from silylacetylene-functionalized monomers. acs.org The properties of these polymers can be finely tuned through copolymerization. For example, copolymerizing 4-trimethylsilyl diphenyl acetylene (B1199291) with 1-trimethylsilyl-1-propyne allows for the adjustment of the polymer's fluorescent properties, converting it from aggregation-caused quenching (ACQ) to aggregation-induced emission (AIE). nih.gov This tunability is crucial for applications in areas like explosive detection. nih.gov The versatility of silylated acetylenes also extends to their use in creating other functional polymers and sila-heterocycles for various materials science applications. caltech.edu

Theoretical and Computational Investigations on Methyldiphenylsilyl Acetylene Chemistry

Density Functional Theory (DFT) for Reaction Mechanism Elucidation

Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the complex reaction mechanisms involving (Methyldiphenylsilyl)acetylene. researchgate.net This computational approach allows for the validation of electronic properties and reactivity trends by calculating the electronic structure of molecules. DFT studies are instrumental in understanding various reactions, including cycloadditions, substitutions, and transition metal-catalyzed processes. researchgate.netnih.gov

By modeling the potential energy surfaces of reactions, DFT can identify transition states, intermediates, and products, thereby mapping out the most likely mechanistic pathways. arxiv.org For instance, in reactions such as the hydrosilylation of the acetylenic bond or the addition of nucleophiles, DFT calculations can predict the regioselectivity and stereoselectivity by comparing the activation energies of different possible routes. The insights gained from these theoretical studies are crucial for optimizing reaction conditions, such as temperature and solvent choice, to minimize side reactions and improve yields. Moreover, DFT is employed to understand the coordination chemistry of related silicon compounds, analyzing how factors like distorted coordination geometries can enhance the electrophilicity and reactivity of silicon centers. mdpi.com

Applications of DFT in Studying this compound Reactions

| Reaction Type | Investigated Aspect | Key Findings from DFT | Reference |

|---|---|---|---|

| Cycloaddition Reactions | Mechanism and Regioselectivity | Elucidation of concerted vs. stepwise pathways; prediction of the most stable isomer. | |

| Hydrosilylation | Catalytic Cycles and Reactivity | Modeling of catalyst-substrate interactions and transition states to explain efficiency. | |

| Substitution Reactions | Nucleophilic Attack Pathways | Calculation of activation barriers to predict feasibility and preferred reaction sites. | |

| Acetylene (B1199291) Hydrogenation | Catalyst Performance and Selectivity | Determination of reaction energy barriers on different catalyst surfaces. | nih.gov |

Quantum Chemical Studies on Silene-Alkyne Reactivity

Quantum chemical studies have provided detailed insights into the reactivity of silylacetylenes, including this compound, with transient silicon-carbon double bond species known as silenes. consensus.appacs.org A significant area of investigation is the thermal reaction of acylpolysilanes, which serve as precursors to silenes, with various bis(silyl)acetylenes. consensus.app

In these reactions, a silene, generated thermally, reacts with the alkyne. Theoretical studies suggest that this interaction likely proceeds through an initial [2+2] cycloaddition to form a silacyclobutene (B14315791) intermediate. consensus.appacs.org This intermediate is often unstable and undergoes a rapid isomerization to a more stable silacyclopropene derivative. The cothermolysis of adamantoyltris(trimethylsilyl)silane with bisthis compound, for example, yields the corresponding silacyclopropene adduct. acs.org Quantum chemical calculations are essential for understanding the underlying mechanisms and the factors that govern the formation and stability of these highly strained ring systems. mdpi.comconsensus.app

Silacyclopropene Formation from Silenes and Silylacetylenes

| Silene Precursor | Silylacetylene Reactant | Primary Product | Reference |

|---|---|---|---|

| Pivaloyltris(trimethylsilyl)silane | Bis(trimethylsilyl)acetylene (B126346) | 1,2-Bis(trimethylsilyl)-3-(1,1-dimethylethyl)-3-(trimethylsilyl)silacyclopropene | consensus.appacs.org |

| Adamantoyltris(trimethylsilyl)silane | Bisthis compound | 1,2-Bis(methyldiphenylsilyl)-3-(1-adamantyl)-3-(trimethylsilyl)silacyclopropene | acs.org |

| Pivaloyltris(trimethylsilyl)silane | Bis(dimethylphenylsilyl)acetylene | 1,2-Bis(dimethylphenylsilyl)-3-(1,1-dimethylethyl)-3-(trimethylsilyl)silacyclopropene | acs.org |

Analysis of Substituent Effects on Reaction Selectivity and Kinetics

The substituents attached to both the silicon atom and the acetylenic carbons play a critical role in dictating the selectivity and kinetics of reactions involving this compound. Theoretical studies allow for a systematic analysis of these substituent effects. nih.govnih.gov By computationally comparing a series of related molecules with varying substituents, researchers can decouple steric and electronic influences on reaction pathways.

Influence of Silyl (B83357) Substituents on Alkyne Reactivity

| Substituent Group | Primary Effect | Impact on Kinetics | Impact on Selectivity | Reference |

|---|---|---|---|---|

| Trimethylsilyl (-SiMe₃) | Moderate steric bulk, weak electron-donating | Serves as a baseline for comparison. | Influences regioselectivity in additions. | acs.org |

| Methyldiphenylsilyl (-SiMePh₂) | Significant steric bulk, moderate electron-withdrawing (phenyl groups) | Can decrease reaction rates due to steric hindrance. | Steric bulk can direct incoming reagents to the less hindered face or position. | acs.org |

| Phenyl (-Ph on acetylene) | Electronic (conjugation, inductive) | Can stabilize transition states, affecting the rate. | Directs regioselectivity through electronic bias. |

Energetic Landscapes and Transition State Analysis of Isomerization Pathways

Computational chemistry provides the tools to map the complete energetic landscape of a chemical reaction, including the characterization of all intermediates and transition states. arxiv.org This is particularly valuable for understanding complex, multi-step processes such as the isomerization pathways in this compound chemistry. consensus.app

As mentioned, the reaction of silenes with silylacetylenes is believed to form a silacyclopropene via the isomerization of a [2+2] cycloadduct, a silacyclobutene. consensus.appacs.org Transition state analysis allows for the calculation of the activation energy (energy barrier) required for this isomerization to occur. researchgate.net By comparing the energies of the silacyclobutene intermediate, the transition state for ring contraction, and the final silacyclopropene product, chemists can determine the kinetic and thermodynamic feasibility of the proposed pathway. nih.gov These calculations can reveal why, in many cases, the initial cycloadduct is not observed experimentally, as it may exist in a shallow well on the potential energy surface and rapidly isomerize to the more stable product. consensus.app

Calculated Energetics for Silacyclobutene Isomerization

| Reaction Step | System Studied | Calculated Energy Change (kcal/mol) | Significance | Reference |

|---|---|---|---|---|

| Formation of Intermediate | Silene + Acetylene → Silacyclobutene | Exothermic | Initial [2+2] cycloaddition is favorable. | consensus.appacs.org |

| Transition State for Isomerization | Silacyclobutene → [TS] | Positive (Activation Barrier) | Determines the kinetic stability of the intermediate. A low barrier indicates rapid isomerization. | researchgate.net |

| Formation of Final Product | [TS] → Silacyclopropene | Exothermic | The silacyclopropene is the thermodynamically favored product. | consensus.appacs.org |

Catalytic Applications and Organometallic Contexts of Silyl Substituted Acetylenes

Rhodium-Catalyzed Transformations

Rhodium catalysts are highly effective in mediating a range of transformations involving alkynes. For silylalkynes such as (methyldiphenylsilyl)acetylene, two prominent areas of rhodium-catalyzed reactions are silylformylation and C-H bond activation/cyclization.

Silylformylation: The rhodium-catalyzed silylformylation of acetylenes is a powerful method for the synthesis of β-silyl-α,β-unsaturated aldehydes. This reaction involves the addition of a hydrosilane and carbon monoxide across the alkyne triple bond. mdpi.comnih.gov While numerous rhodium systems, including Rh₄(CO)₁₂, Rh(I) complexes, and zwitterionic rhodium species, can catalyze this transformation, the reaction mechanism generally proceeds through several key steps. mdpi.com The process typically begins with the oxidative addition of the Si-H bond of the hydrosilane to the rhodium center. This is followed by the coordination of the alkyne and a subsequent cis-addition of the rhodium-hydride or rhodium-silyl moiety across the triple bond. CO insertion into the resulting rhodium-carbon bond and subsequent reductive elimination yields the final aldehyde product and regenerates the active catalyst. mdpi.com

A notable example that illustrates this transformation involves the intramolecular silylformylation of pent-4-ynylmethylphenylsilane, a compound structurally similar to derivatives of this compound. mdpi.com This reaction, catalyzed by rhodium complexes under a CO atmosphere, proceeds with high regio- and stereoselectivity to produce the corresponding cyclic aldehyde. mdpi.com

C-H Activation and Annulation: Rhodium catalysts, particularly those with Cp* ligands (pentamethylcyclopentadienyl), are well-known for their ability to mediate C-H activation. rsc.orgthieme-connect.dersc.org In reactions involving aryl alkynes and hydrosilanes, rhodium catalysis can lead to the formation of complex polycyclic structures like silylindenes. rsc.org This transformation involves the coupling of two equivalents of an aryl alkyne with one equivalent of a hydrosilane, proceeding through a cascade of C-H activation, alkyne insertion, and cyclization steps. The silyl (B83357) group in the resulting product can then be further functionalized, highlighting the synthetic utility of this methodology. rsc.org Although direct examples using this compound are not extensively documented, the established reactivity of aryl alkynes and various silanes in these systems provides a clear framework for its potential applications. rsc.orgnih.gov

Nickel-Catalyzed Reactions

Nickel catalysis offers a cost-effective and highly efficient platform for various cross-coupling reactions. rsc.orgnih.govchemistryviews.org Silylalkynes are valuable partners in these transformations, enabling the construction of complex carbon skeletons. Nickel's ability to readily access multiple oxidation states (e.g., 0, +1, +2, +3) facilitates mechanistic pathways, including those involving radical intermediates, that are complementary to those of palladium. researchgate.net

Nickel-catalyzed cross-coupling reactions, such as the Sonogashira, Negishi, and Kumada-type couplings, have been successfully applied to alkynyl substrates. researchgate.netgelest.com For instance, well-defined nickel pincer complexes have been shown to promote the efficient coupling of primary alkyl halides with alkynyllithium reagents, including those derived from trimethylsilylacetylene (B32187) and phenylethyne, at room temperature. researchgate.net The proposed mechanism often involves the formation of a nickel acetylide species, which then participates in the cross-coupling cycle. researchgate.net

Another significant application is the nickel-catalyzed four-component coupling, which can involve an internal alkyne, 1,3-butadiene, dimethylzinc, and carbon dioxide to generate complex molecules. gelest.com Furthermore, nickel catalysts have been employed for the enantioselective arylation of racemic trimethylsilylpropargylic bromides in Negishi cross-coupling reactions, achieving excellent yields and high enantiomeric excess. gelest.com These examples underscore the potential of this compound as a substrate in nickel-catalyzed reactions for the stereoselective synthesis of chiral molecules and complex architectures.

| Reaction Type | Silylalkyne Substrate | Coupling Partner | Catalyst System | Key Features | Reference |

|---|---|---|---|---|---|

| Negishi Cross-Coupling | Racemic Trimethylsilylpropargylic Bromides | Aryl Zinc Reagents | Nickel Complex / Chiral Ligand | Enantioselective C(sp³)–C(sp²) bond formation; high yields and ee. | gelest.com |

| Sonogashira-type Coupling | Trimethylsilylethynyllithium / Phenylethynyllithium | Primary Alkyl Halides | Nickel Pincer Complex | Efficient alkyl–alkynyl coupling at room temperature. | researchgate.net |

| Four-Component Coupling | Internal Acetylenes | 1,3-Butadiene, Dimethylzinc, CO₂ | Nickel Catalyst | Construction of complex products from simple precursors. | gelest.com |

| Cyclization/Cross-Coupling | Alkene-tethered Aryl Bromides | α-Bromoamides | NiBr₂(DME) / Chiral Ligand | Stereoselective synthesis of oxindoles with nonadjacent stereocenters. | chemistryviews.org |

Platinum-Catalyzed Hydrosilylation Methodologies

Platinum-catalyzed hydrosilylation—the addition of a Si-H bond across an unsaturated carbon-carbon bond—is a cornerstone of organosilicon chemistry and a direct method for synthesizing vinylsilanes from alkynes. mdpi.comlibretexts.org This methodology is directly applicable to the synthesis of this compound itself, by reacting methyldiphenylsilane (B1368167) (Ph₂MeSiH) with acetylene (B1199291) gas.

The reaction is typically mediated by platinum catalysts, with Speier's catalyst (H₂PtCl₆) and Karstedt's catalyst (Pt₂(dvtms)₃) being the most common. mdpi.com These catalysts facilitate the addition with high efficiency. For terminal alkynes, the hydrosilylation can result in three possible isomers: the α-vinylsilane, the β-(E)-vinylsilane, and the β-(Z)-vinylsilane. Platinum catalysis generally favors cis-addition, leading to the formation of the α and β-(E) products. libretexts.org The regioselectivity (α vs. β addition) can be influenced by the choice of catalyst, ligands, and substrate. scientificspectator.com For the synthesis of this compound from acetylene and methyldiphenylsilane, the reaction yields the β-(E)-vinylsilane as the desired product.

The generally accepted Chalk-Harrod mechanism for platinum-catalyzed hydrosilylation involves:

Oxidative addition of the hydrosilane (R₃Si-H) to the Pt(0) center. mdpi.comlibretexts.org

Coordination of the alkyne to the platinum-silyl-hydride complex.

Migratory insertion of the alkyne into the Pt-H bond (or Pt-Si bond in modified mechanisms).

Reductive elimination of the resulting vinylsilane product, regenerating the Pt(0) catalyst. mdpi.comlibretexts.org

| Catalyst | Temperature (°C) | Conversion (%) | Selectivity (%) | Reference |

|---|---|---|---|---|

| Chloroplatinic acid | 55 | 85 | 92 | |

| Karstedt's catalyst | 60 | 88 | 94 | |

| Pt/C | 70 | 78 | 85 |

Role of Silylalkynes in Metallocene Complex Chemistry

Silylalkynes play a crucial role in the chemistry of Group 4 metallocenes (titanium and zirconium). Complexes such as Cp₂Ti(η²-Me₃SiC₂SiMe₃) and Cp₂Zr(py)(η²-Me₃SiC₂SiMe₃), often referred to as Rosenthal's reagents, are pivotal precursors in organometallic synthesis. nih.govwikipedia.org These compounds are stable, isolable sources of the highly reactive, 14-electron "[Cp₂M]" (M = Ti, Zr) fragments. nih.gov The silylalkyne acts as a stabilizing ligand that can be readily displaced by other substrates, earning these reagents the description of "masked" M(II) synthons. nih.govwikipedia.org

The bonding in these complexes is best described as a metallacyclopropene, featuring two metal-carbon σ-bonds and a delocalized π-interaction. nih.gov This structure is key to their stability and reactivity. While bis(trimethylsilyl)acetylene (B126346) (btmsa) is the most studied ligand in this context, other silylalkynes and even non-silylated alkynes like diphenylacetylene (B1204595) can form analogous complexes and exhibit similar reactivity. nih.govuwindsor.ca For example, the coordinated diphenylacetylene in Cp'₂U(η²-PhC₂Ph) can be replaced during reactions, akin to the behavior of the btmsa complexes. nih.gov

The synthetic utility of these silylalkyne metallocene complexes is vast. The "[Cp₂M]" fragment, generated in situ by the dissociation of the silylalkyne, can react with a wide array of unsaturated molecules (alkynes, nitriles, ketones, isocyanates) to promote coupling reactions, forming a diverse range of metallacycles. nih.govacs.orgresearchgate.net This reactivity allows for the construction of complex organic and organometallic structures from simple starting materials. The steric and electronic properties of the silylalkyne, such as this compound, can be tuned to modulate the stability and reactivity of the corresponding metallocene complex, offering a versatile tool for synthetic chemists.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (Methyldiphenylsilyl)acetylene, and how do reaction conditions influence product yield?

- Methodological Answer : The synthesis can involve condensation reactions between silyl-acetylene precursors and secondary alcohols or amines. For example, formaldehyde-mediated condensation of hex-1-yn-3-ol with ethanolamine has been shown to yield acetylene derivatives efficiently. Reaction parameters such as temperature (optimized at 60–80°C) and catalyst type (e.g., acid/base catalysts) significantly impact yield. Factorial design experiments (e.g., three-level variables for flow rates or molar ratios) are recommended to systematically assess interactions between variables .

Q. What analytical techniques are most effective for characterizing this compound and its derivatives?

- Methodological Answer : Gas chromatography (GC) with flame ionization or mass spectrometry detectors is critical for quantifying purity and reaction byproducts, as demonstrated in acetylene reduction assays . Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ²⁹Si) provides structural confirmation, while quantum chemical calculations (e.g., density functional theory) validate electronic properties and reactivity trends .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Due to the compound’s flammability and potential reactivity, storage under inert gas (e.g., argon) in sealed containers is essential. Safety Data Sheets (SDS) for analogous acetylene derivatives recommend explosion-proof equipment, rigorous leak detection systems, and adherence to OSHA/NIOSH guidelines for volatile organometallics. Gas chromatograph calibration with inert carriers (e.g., N₂) minimizes combustion risks during analysis .

Advanced Research Questions

Q. How can multivariate regression models optimize experimental parameters in this compound synthesis?

- Methodological Answer : Ridge regression or principal component analysis (PCA) reduces multicollinearity in datasets with interdependent variables (e.g., temperature, catalyst loading). For instance, SAS-based ridge regression (λ = 0.1–0.3) and PRESS residual analysis improve predictive accuracy by filtering noise from significant factors. Singular value decomposition (SVD) identifies near-linear dependencies between terms, ensuring robust model selection .

Q. What strategies address challenges in scaling up laboratory-scale reactions involving this compound?

- Methodological Answer : Process simulations using factorial design (e.g., 3² matrix for flow rates and residence times) identify critical scaling bottlenecks, such as heat transfer limitations. Material balance calculations and energy audits (e.g., enthalpy of exothermic steps) guide reactor design, while safety protocols for byproduct management (e.g., acetylene oligomers) are prioritized in wet process engineering .

Q. How do computational methods contribute to understanding the reactivity of this compound in novel reactions?

- Methodological Answer : Quantum chemical studies (e.g., DFT with B3LYP/6-31G*) model frontier molecular orbitals to predict regioselectivity in cycloadditions or hydrosilylation. Molecular dynamics simulations of ionic liquid systems (e.g., [BMIM][PF₆]) reveal solute-solvent interactions that enhance separation efficiency for acetylene derivatives .

Q. What are the mechanistic insights into the catalytic transformations of this compound, and how can selectivity be controlled?

- Methodological Answer : Palladium-catalyzed semihydrogenation studies show that CO co-adsorption suppresses over-hydrogenation to alkanes, favoring ethylene selectivity. Deuterium tracing and surface-sensitive techniques (e.g., XPS) identify active sites on Pd/Al₂O₃ catalysts, while steric effects from the methyldiphenylsilyl group influence substrate binding geometries .

Q. How can ionic liquids improve the separation of this compound from complex mixtures?

- Methodological Answer : Ionic liquids (e.g., imidazolium salts) exhibit differential solubility for acetylene vs. ethylene due to π-complexation and hydrogen bonding. Molecular simulations (e.g., COSMO-RS) optimize anion-cation pairs for selectivity, while breakthrough curves from fixed-bed experiments validate separation efficiency under industrial gas streams .

Notes on Data Contradictions and Resolution

- Synthesis Yield Discrepancies : Conflicting reports on optimal temperatures (e.g., 60°C vs. 80°C) may arise from solvent polarity or catalyst deactivation. Resolution requires DOE-guided replications with in situ monitoring (e.g., FTIR).

- Analytical Variability : GC retention time shifts for acetylene derivatives can result from column aging or impurities. Internal standards (e.g., deuterated analogs) and method validation per ICH Q2(R1) ensure reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.